molecular formula C13H24O4 B14434950 2H-Pyran, 2,2'-[1,3-propanediylbis(oxy)]bis[tetrahydro- CAS No. 79011-42-0

2H-Pyran, 2,2'-[1,3-propanediylbis(oxy)]bis[tetrahydro-

Cat. No.: B14434950
CAS No.: 79011-42-0
M. Wt: 244.33 g/mol
InChI Key: MUDKWYCDWVOGBH-UHFFFAOYSA-N
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Description

2H-Pyran, 2,2’-[1,3-propanediylbis(oxy)]bis[tetrahydro-] is a chemical compound with the molecular formula C19H36O6. It is a derivative of 2H-pyran, a heterocyclic compound that features a six-membered ring containing one oxygen atom and five carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran, 2,2’-[1,3-propanediylbis(oxy)]bis[tetrahydro-] can be achieved through several methods. One common approach involves the reaction of 1,3-propanediol with 2H-pyran under acidic conditions to form the desired compound. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and purity of the final product. Advanced techniques such as distillation and recrystallization are often employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

2H-Pyran, 2,2’-[1,3-propanediylbis(oxy)]bis[tetrahydro-] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 2H-Pyran, 2,2’-[1,3-propanediylbis(oxy)]bis[tetrahydro-] involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their function and activity. For example, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyran, 2,2’-[1,3-propanediylbis(oxy)]bis[tetrahydro-] is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

79011-42-0

Molecular Formula

C13H24O4

Molecular Weight

244.33 g/mol

IUPAC Name

2-[3-(oxan-2-yloxy)propoxy]oxane

InChI

InChI=1S/C13H24O4/c1-3-8-14-12(6-1)16-10-5-11-17-13-7-2-4-9-15-13/h12-13H,1-11H2

InChI Key

MUDKWYCDWVOGBH-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCCOC2CCCCO2

Origin of Product

United States

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